molecular formula C12H21NO2 B13302985 Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

Cat. No.: B13302985
M. Wt: 211.30 g/mol
InChI Key: DGJKVOYNJFVLHR-UHFFFAOYSA-N
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Description

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₁NO₂ and a molecular weight of 211.30 g/mol This compound is characterized by its spirocyclic structure, which includes a nonane ring fused to a spiro center bearing an aminomethyl group and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate typically involves the reaction of a spirocyclic ketone with an aminomethylating agent followed by esterification. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylate ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(aminomethyl)spiro[3.5]nonane-7-carboxylate: A similar compound with a different position of the carboxylate group.

    Spirocyclic ketones: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

Methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

methyl 2-(aminomethyl)spiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C12H21NO2/c1-15-10(14)12(9-13)7-11(8-12)5-3-2-4-6-11/h2-9,13H2,1H3

InChI Key

DGJKVOYNJFVLHR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CC2(C1)CCCCC2)CN

Origin of Product

United States

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